Home > Products > Screening Compounds P138306 > Fmoc-L-buthionine
Fmoc-L-buthionine - 1821797-31-2

Fmoc-L-buthionine

Catalog Number: EVT-6461604
CAS Number: 1821797-31-2
Molecular Formula: C23H27NO4S
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fmoc-L-buthionine is synthesized through chemical processes rather than being isolated from natural sources. It falls under the category of Fmoc-protected amino acids, which are widely used in solid-phase peptide synthesis (SPPS) due to their stability and ease of manipulation. The Fmoc group serves as a protective group that can be easily removed under mild basic conditions, making it ideal for sequential peptide synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-L-buthionine typically involves the protection of the amino group of L-buthionine with the Fmoc group. This process is achieved by reacting L-buthionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate, often in an organic solvent like dioxane.

Synthetic Routes

  1. Reaction Setup: Combine L-buthionine with Fmoc-Cl in an organic solvent.
  2. Base Addition: Introduce sodium bicarbonate to facilitate the reaction.
  3. Isolation: Purify the resulting Fmoc-L-buthionine through standard purification techniques such as chromatography.

Industrial production often utilizes automated peptide synthesizers, employing solid-phase techniques where the Fmoc group is added to the amino acid on a solid support, allowing for stepwise elongation of peptide chains.

Molecular Structure Analysis

Structural Data

  • Molecular Weight: Approximately 302.36 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for similar compounds.
Chemical Reactions Analysis

Types of Reactions

Fmoc-L-buthionine undergoes several key reactions:

  1. Deprotection: The removal of the Fmoc group can be accomplished using piperidine in dimethylformamide (DMF).
  2. Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions

  • Deprotection: Piperidine in DMF.
  • Coupling Agents: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used to facilitate peptide bond formation.

Major Products Formed

The primary products from these reactions include deprotected L-buthionine and various peptides containing L-buthionine residues.

Mechanism of Action

Process and Data

The mechanism by which Fmoc-L-buthionine functions involves:

  • Targeting the Amine Group: The Fmoc group protects the amine during peptide synthesis, preventing unwanted reactions.
  • Introduction and Removal: The introduction occurs via reaction with Fmoc-Cl, while removal is typically achieved through basic conditions that do not affect other sensitive functional groups.

This protection allows for precise control over peptide synthesis, enabling complex sequences to be constructed without interference from reactive amines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like DMF and dioxane but poorly soluble in water.

Chemical Properties

Applications

Scientific Uses

Fmoc-L-buthionine is primarily utilized in:

  • Peptide Synthesis: As a key building block in synthesizing peptides through solid-phase techniques.
  • Research Applications: Employed in studies involving sulfur-containing peptides and their biological roles.
  • Drug Development: Investigated for potential therapeutic applications involving peptides that contain sulfur moieties.
Synthetic Methodologies and Optimization Strategies

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc solid-phase peptide synthesis (SPPS) has emerged as the dominant methodology for peptide assembly due to its orthogonality, compatibility with diverse residues, and avoidance of highly corrosive cleavage agents. The method relies on base-labile N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protection with acid-labile side-chain protecting groups, enabling iterative deprotection and coupling cycles on insoluble polymeric supports [2] [6]. For non-proteinogenic amino acids like L-buthionine (an analog of methionine where the sulfur is replaced by a sulfoxide-resistant -SCH₂CH₂CH₂- moiety), successful integration demands specialized protocols addressing the unique reactivity of the thioether side chain and potential backbone challenges. Modern industrial-scale production of Fmoc-amino acids ensures high-purity building blocks (>99% HPLC purity), critical for efficient assembly of sequences containing sterically demanding or conformationally sensitive residues like buthionine [2].

Interactive Table 1: Key Fmoc-SPPS Advantages for Non-Proteinogenic Amino Acids

FeatureBenefitRelevance to L-Buthionine
Orthogonal ProtectionIndependent removal of α-amine and side-chain protecting groupsEnables selective deprotection despite thioether reactivity
Mild Acidic CleavageCompatibility with acid-sensitive functionalitiesPreserves buthionine's thioether linkage during global deprotection/resin cleavage
Real-time MonitoringUV detection of dibenzofulvene release during Fmoc deprotectionAllows tracking of coupling efficiency at each step, crucial for identifying problematic couplings involving non-standard residues
Solvent FlexibilityPotential for aqueous/organic solvent mixturesMay improve solubility of hydrophobic sequences containing buthionine
Automation CompatibilityEnables synthesis of complex/long sequencesFacilitates incorporation of buthionine into challenging peptide contexts

Orthogonal Protecting Group Strategies for Thiol-Containing Residues

While L-buthionine contains a thioether (-S-) group rather than a thiol (-SH), the principles governing protection of methionine-like residues remain pertinent. Thioethers are susceptible to oxidation, necessitating protecting groups stable to both piperidine (for Fmoc removal) and trifluoroacetic acid (TFA, for final cleavage). The tert-butylthio (t-BuS) group offers significant advantages for such functionalities due to its acid lability and stability under basic Fmoc deprotection conditions. Orthogonality is paramount when synthesizing peptides containing multiple residues requiring different deprotection regimes. The Alloc (allyloxycarbonyl) group exemplifies high orthogonality, removable under nearly neutral conditions via palladium(0)-catalyzed deprotection without affecting Fmoc or t-Bu groups [1] [9]. This strategy, proven for cysteine derivatives like Fmoc-L-Cys(Allocam)-OH enabling one-step on-resin disulfide formation [9], can be adapted for buthionine by utilizing analogous protection schemes for its carboxylate or amine functionalities if selective modification is required. The Trityl (Trt) group, removable with mild acid (1% TFA), also provides a valuable option for residues where premature deprotection must be avoided [3] [7]. For peptides incorporating both buthionine and cysteine, differentiated protection (e.g., Trt for Cys and t-BuS for But) allows independent manipulation.

Challenges in Aspartimide Formation and Mitigation Approaches

Aspartimide formation represents a critical side reaction during Fmoc-SPPS, particularly problematic in sequences containing aspartic acid (Asp) or asparagine (Asn) followed by glycine, serine, or another aspartate. This base-catalyzed cyclization leads to succinimide intermediates that subsequently hydrolyze or undergo piperidine adduction, generating a complex mixture of α-Asp, β-Asp, and piperidide by-products [2]. Although L-buthionine itself is not intrinsically prone to aspartimide formation, its proximity to Asp/Gly or Asp/Ser sequences within a peptide chain can exacerbate challenges due to potential steric or electronic effects. Mitigation strategies include:

  • Backbone Amide Protection: Employing derivatives like the O-acyl isopeptide or N-acylurea approaches prevents the backbone amide nitrogen from nucleophilic attack on the Asp side chain carbonyl.
  • Sterically Hindered Protecting Groups: Utilizing the 2,4-dimethyl-3-pentyl (Dmp) ester for Asp side chains instead of the standard t-butyl ester significantly reduces aspartimide formation by sterically impeding the cyclization pathway [2] [3].
  • Modified Deprotection Cocktails: Incorporating additives like 0.1 M 2,6-lutidine or 0.1 M HOBt (hydroxybenzotriazole) into the standard piperidine solution effectively suppresses aspartimide formation without compromising Fmoc removal efficiency. Crucially, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) should be avoided in peptides containing Asp residues due to its strong promotion of cyclization [2] [3].
  • Pseudoproline Dipeptides: Incorporating Asp in a pseudoproline dipeptide (e.g., Asp(ΨMe,Mepro)) disrupts the peptide backbone conformation, preventing the alignment necessary for cyclization.

Pseudoproline and Backbone Protection Techniques for Sequence-Dependent Challenges

Difficult sequences, characterized by aggregation, β-sheet formation, or steric hindrance, often lead to incomplete couplings or deprotections during SPPS. Pseudoprolines, synthesized from Ser, Thr, Cys, Val, or Phe residues and carbonyl components like acetone or benzaldehyde, introduce a temporary, reversible oxazolidine ring into the peptide backbone [2]. This disrupts secondary structure formation, improving resin solvation and significantly enhancing coupling efficiency. For sequences incorporating L-buthionine, particularly in hydrophobic segments prone to aggregation, strategically placing pseudoprolines (e.g., Xaa-Ser(ΨMe,Mepro) or Xaa-Thr(ΨMe,Mepro)) near the buthionine residue can dramatically improve synthetic outcomes. Backbone protection schemes, such as the N-(2-hydroxy-4-methoxybenzyl) (Hmb) group, offer an alternative strategy. The Hmb group acylates the backbone amide nitrogen, preventing hydrogen bonding and thus disrupting β-sheet aggregates. Incorporating Hmb-protected glycine or alanine derivatives at strategic intervals (every 5-7 residues) within sequences containing sterically demanding non-proteinogenic amino acids like buthionine can prevent aggregation and ensure high-fidelity synthesis [2].

Advances in Side-Chain Protection for Enhanced Stability

Role of Trityl (Trt) and Pentamethyldihydrobenzofuran-5-Sulfonyl (Pbf) Groups

The choice of side-chain protecting groups profoundly impacts the efficiency, purity, and final yield of SPPS. For L-buthionine, the thioether moiety typically requires no permanent protection beyond the global acid-labile groups used during synthesis, unlike cysteine's thiol. However, optimal protection for other residues within the same peptide sequence is vital. The Trityl (Trt) group offers exceptional utility for protecting the imidazole nitrogen of histidine (His), the indole nitrogen of tryptophan (Trp), the sulfhydryl group of cysteine (Cys), and the amide side chains of asparagine (Asn) and glutamine (Gln) [3] [7]. Its moderate acid lability (cleaved with 1-5% TFA) allows selective removal before final cleavage if needed, and crucially, it enhances the solubility of protected peptide fragments and amino acid derivatives (e.g., Fmoc-Asn(Trt)-OH vs. poorly soluble Fmoc-Asn-OH) [3]. This solubility enhancement is particularly beneficial during the synthesis of hydrophobic peptides containing residues like buthionine.

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the gold standard for protecting the guanidino function of arginine (Arg). Its key advantage lies in its high acid lability compared to older groups like Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), enabling cleaner and more complete removal during standard TFA cleavage cocktails [2] [3]. Incomplete deprotection of Arg protecting groups is a major source of by-products; Pbf minimizes this risk, especially in peptides containing multiple arginines. Furthermore, Pbf generates less reactive by-products upon cleavage than Pmc or Mtr, reducing the risk of alkylation side reactions with sensitive residues like tryptophan. The compatibility of Trt and Pbf with the t-butyl-based protection typically used for buthionine-containing peptides (e.g., Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), Lys(Boc)) ensures smooth global deprotection.

Impact of Acetic Acid Impurities on Peptide Assembly Efficiency

A critical yet often overlooked factor in SPPS efficiency is the purity of Fmoc-amino acid building blocks, specifically the presence of trace acidic impurities. Acetic acid (AcOH) is a common contaminant, originating from the Fmoc introduction process or storage conditions. Even minute levels (<0.1%) of AcOH in Fmoc-amino acids like Fmoc-Arg(Pbf)-OH or Fmoc-Asn(Trt)-OH can have devastating consequences [2]. During the coupling step, AcOH competes with the incoming activated amino acid for the free α-amine on the growing peptide chain. This results in temporary or permanent capping (acetylation) of the peptide N-terminus, terminating chain elongation and leading to significant amounts of deletion sequences. Given the molecular weight of AcOH (60 Da), even 0.02% w/w translates to a significant molar equivalent capable of terminating chains.

Interactive Table 2: Critical Impurities in Fmoc-Amino Acids & Impact on Buthionine Peptide Synthesis

Impurity TypeSourceAcceptable LimitConsequence for SynthesisDetection/Prevention
Acetic Acid (AcOH)Fmoc introduction process, hydrolysis, storage< 0.02%Chain termination (acetylation), deletion sequencesRigorous QC via GC-MS; use of high-purity (>99.5%) building blocks; pre-treatment (lyophilization)
Free AmineIncomplete Fmoc protection, decomposition during storage< 0.1%Double incorporation, sequence errorsNinhydrin test; GC-based methods; strict supplier specifications
Enantiomeric ImpurityRacemization during synthesis or storage> 99.9% eeDiastereomeric peptide impurities affecting folding & activityChiral GC or HPLC analysis
Lossen Rearrangement Products (e.g., Fmoc-β-Ala-OH)Use of Fmoc-OSu< 0.1%Incorporation of β-alanine, incorrect sequencesRigorous RP-HPLC purification of building blocks; avoid Fmoc-OSu method for problematic residues
Dipeptide Impurities (Fmoc-Xaa-Xaa-OH)Carboxylate activation during Fmoc protection< 0.1%Truncated sequences, deletion peptidesCareful monitoring of RP-HPLC profiles for early eluting peaks

International Conference on Harmonisation (ICH) Q11 guidelines mandate strict specifications for amino acid derivatives used in active pharmaceutical ingredient (API) production, including limits for AcOH content, free amine, and enantiomeric purity [2]. Rigorous quality control using gas chromatography-mass spectrometry (GC-MS) is essential to detect AcOH at the required low levels (≤0.02%). Reputable suppliers now provide Fmoc-amino acids with guaranteed AcOH content below this threshold, a non-negotiable requirement for the successful synthesis of long or complex peptides incorporating residues like L-buthionine. Pre-treatment of certain Fmoc-amino acids, particularly Arg(Pbf), by co-lyophilization with benzene or toluene can also help reduce volatile acidic impurities before use [2].

Compounds Mentioned

Properties

CAS Number

1821797-31-2

Product Name

Fmoc-L-buthionine

IUPAC Name

(2S)-4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C23H27NO4S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1

InChI Key

DWKYMIMIHMHMMY-NRFANRHFSA-N

SMILES

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CCCCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.